molecular formula C30H30N2O7 B2813752 N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898343-46-9

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2813752
CAS No.: 898343-46-9
M. Wt: 530.577
InChI Key: SMUOBTRHRJDNMF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline, ethyl 4-ethoxybenzoate, and other quinoline precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to minimize costs and maximize efficiency. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction might yield more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive compounds. N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide might exhibit similar activities.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic effects. They might be studied for their ability to interact with specific biological targets, such as receptors or enzymes, to treat various diseases.

Industry

In industry, such compounds might be used in the development of new materials, pharmaceuticals, or agrochemicals. Their diverse chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives, such as:

  • 2-Phenylquinoline
  • 4-Hydroxyquinoline
  • 6-Methoxyquinoline

Uniqueness

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific substitution pattern and functional groups. These features might confer unique biological activities or chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7/c1-5-38-20-9-7-19(8-10-20)29(34)24-17-32(26-13-11-22(39-6-2)15-23(26)30(24)35)18-28(33)31-25-16-21(36-3)12-14-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUOBTRHRJDNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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